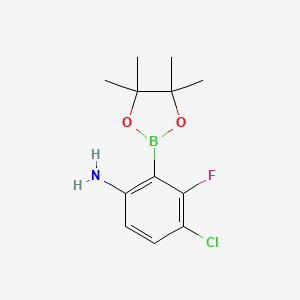

![molecular formula C13H16N2O2 B2647158 N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide CAS No. 31915-39-6](/img/structure/B2647158.png)

N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

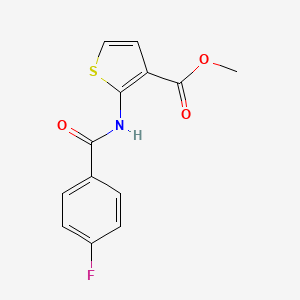

“N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide” is a chemical compound with the molecular formula C13H16N2O2 . It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .

Synthesis Analysis

The synthesis of cyanoacetamides like “N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .Molecular Structure Analysis

The molecular structure of “N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide” is characterized by the presence of a cyano group (CN), a methoxyphenyl group (C6H4OCH3), and an acetamide group (CH3CONH2) in its structure .Chemical Reactions Analysis

Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

“N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide” has a molecular weight of 232.28 . More detailed physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

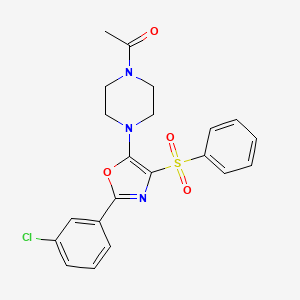

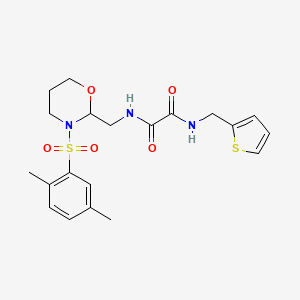

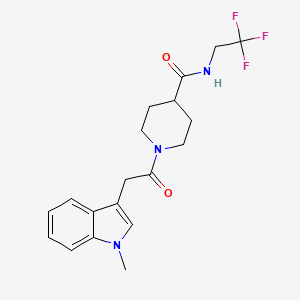

N-cyanoacetamides, including N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Condensation and Substitution Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes N-cyanoacetamides a versatile tool in the synthesis of a wide range of organic compounds.

Synthesis of Heterocyclic Compounds

Cyanoacetamide-N-derivatives are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . This includes the synthesis of uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles .

Synthesis of Thiophene Derivatives

The microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free condition for several minutes gave thiophene derivatives in high yields .

Synthesis of Pyrrole Derivatives

The cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative .

Development of New Drug Molecules

The chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles, which also constitute an important class of compounds for new drug development .

Orientations Futures

The future directions for “N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide” and similar compounds could involve further exploration of their synthetic utility in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . More research is needed to fully understand their biological activities and potential applications.

Propriétés

IUPAC Name |

N-[2-cyano-1-(4-methoxyphenyl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-10(16)15-13(2,9-14)8-11-4-6-12(17-3)7-5-11/h4-7H,8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBULJFLNYEIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(CC1=CC=C(C=C1)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2647075.png)

![3-(4-bromophenyl)-6-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647078.png)

![[1,1'-biphenyl]-4-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2647080.png)

![2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2647082.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2647094.png)

![6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2647096.png)